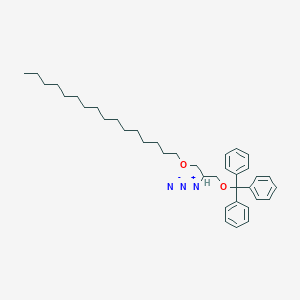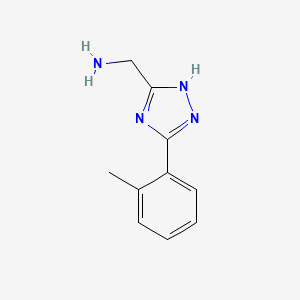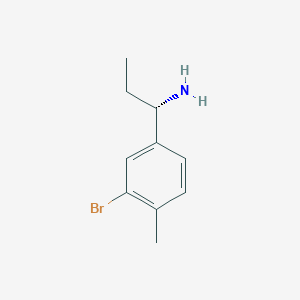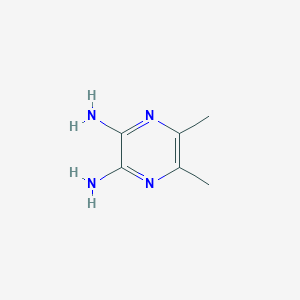
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールは、そのユニークな化学構造と特性で知られる合成化合物です。これは、グリセロール骨格に結合したアジド基、ヘキサデシル鎖、およびトリフェニルメチル基の存在を特徴としています。
準備方法
合成経路と反応条件
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。主なステップには以下が含まれます。
グリセロール骨格の保護: グリセロール骨格は、トリフェニルメチル(トリチル)基を使用して保護され、特定のヒドロキシル部位での不要な反応を防ぎます。
ヘキサデシル鎖の導入: ヘキサデシル鎖は、エステル化またはエーテル化反応によって導入され、目的の結合によって異なります。
アジド化: アジド基は、求核置換反応によって導入され、多くの場合、アジド化剤としてアジ化ナトリウムが使用されます。
脱保護: 最終段階は、保護基を除去して目的の化合物を得ることを含みます。
工業的生産方法
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールの工業的生産は、同様の合成経路に従いますが、大規模合成向けに最適化されています。これには、効率的な触媒、最適化された反応条件、およびスケーラブルな精製技術の使用が含まれ、高収率と純度が確保されます。
化学反応の分析
反応の種類
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、アジド基をアミン基に変換することができ、化合物の特性を変更します。
置換: アジド基は置換反応に参加することができ、新しい誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や触媒の存在下での水素ガス (H2) などの還元剤が使用されます。
置換: アジド化反応には、アジ化ナトリウム (NaN3) が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アジド基の還元は対応するアミンを生成し、酸化はヒドロキシル基またはカルボニル基を導入する可能性があります。
科学研究アプリケーション
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールは、幅広い科学研究アプリケーションを持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物は、生体直交試薬としての可能性について研究されており、生体分子の選択的標識と修飾を可能にします。
医学: 薬物送達剤としての可能性、または医薬品の先駆体としての可能性を探索するための研究が進められています。
産業: これは、ユニークな特性を持つ特殊化学品や材料の開発に使用されています。
科学的研究の応用
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールの作用機序は、その構造と特性を変更する特定の化学反応を起こす能力に関係しています。特にアジド基は非常に反応性が高く、クリックケミストリー反応に参加することができ、生体共役や分子標識のための貴重なツールとなっています。ヘキサデシル鎖は疎水性を付与し、トリフェニルメチル基は立体保護と安定性を提供します。
類似化合物の比較
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールは、次のような他の類似化合物と比較することができます。
2-アジド-2-デオキシ-3-O-ヘキサデシルグリセロール: トリフェニルメチル基が欠如しており、反応性と安定性が異なります。
2-アジド-2-デオキシ-1-O-(トリフェニルメチル)グリセロール:
2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(ベンジル)グリセロール: トリフェニルメチル基の代わりにベンジル基が含まれており、立体保護と反応性に違いが見られます。
(+/-)-2-アジド-2-デオキシ-3-O-ヘキサデシル-1-O-(トリフェニルメチル)グリセロールの独自性は、官能基の組み合わせにあり、これにより特定の化学的特性と反応性が付与され、さまざまな科学的用途に適した汎用性の高い化合物となっています。
類似化合物との比較
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol can be compared with other similar compounds, such as:
2-Azido-2-desoxy-3-O-hexadecylglycerol: Lacks the triphenylmethyl group, resulting in different reactivity and stability.
2-Azido-2-desoxy-1-O-(triphenylmethyl)glycerol:
2-Azido-2-desoxy-3-O-hexadecyl-1-O-(benzyl)glycerol: Contains a benzyl group instead of a triphenylmethyl group, leading to variations in steric protection and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it a versatile compound for various scientific applications.
特性
分子式 |
C38H53N3O2 |
|---|---|
分子量 |
583.8 g/mol |
IUPAC名 |
[(2-azido-3-hexadecoxypropoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H53N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-42-32-37(40-41-39)33-43-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33H2,1H3 |
InChIキー |
IEORYLRLMFNXMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)


![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)

![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)

![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
